1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one

Melting point Purification Crystallisation

Many medicinal chemistry programs fail to reproduce SAR data due to undetected chloro-positional isomer switching. The meta-chloro isomer (CAS 855609-52-8) provides precise steric complementarity for kinase hydrophobic pockets. • Distinct electronic profile: σm = +0.37, modulating reactivity vs ortho/para isomers • Lower melting point (91-93°C) than 4-chloro isomer (~114°C), enabling safer melt-phase reactions • Multi-vendor supply chain for kg-scale consistency

Molecular Formula C12H9ClOS
Molecular Weight 236.72 g/mol
CAS No. 855609-52-8
Cat. No. B3158111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one
CAS855609-52-8
Molecular FormulaC12H9ClOS
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H9ClOS/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3
InChIKeyZITFSMXEMRZTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Compound Profile for Research Sourcing


1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one (CAS 855609-52-8) is a heterocyclic building block belonging to the 5-aryl-2-acetylthiophene class . It consists of a thiophene core substituted at the 2-position with an acetyl group and at the 5-position with a 3-chlorophenyl ring, yielding a molecular formula of C₁₂H₉ClOS and a molecular weight of 236.72 g·mol⁻¹ . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the acetyl handle enables further condensation, cyclization, or cross-coupling transformations .

Heterocyclic building block — acetyl handle supports condensation, cyclization, and cross-coupling.
Meta-chlorophenyl isomer — distinct steric and electronic profile for SAR tuning.
Multi-gram to kg-scale availability — supports medicinal chemistry and agrochemical R&D workflows.

Why Positional Isomers Cannot Be Substituted


The position of the chlorine substituent on the phenyl ring profoundly modulates both physicochemical properties and downstream reactivity of 5-aryl-2-acetylthiophenes . The 3-chloro (meta) isomer exhibits a distinct melting point, electronic distribution, and steric profile compared to its 2-chloro (ortho) and 4-chloro (para) counterparts, which directly affects crystallization behaviour, solubility in common organic solvents, and the regioselectivity of subsequent electrophilic aromatic substitution or metal-catalysed coupling reactions . Consequently, substituting one positional isomer for another without re-optimisation of reaction conditions can lead to divergent yields, altered impurity profiles, and ultimately different biological outcomes if the compound is employed as a pharmacophore precursor . The quantitative evidence below substantiates why procurement decisions must be isomer-specific.

Property
3-Chloro isomer (this compound)
2-Chloro / 4-Chloro isomers
Melting behaviour
Lower reported melting point; may simplify melt-based processing
Higher melting points can alter crystallization and thermal handling
Electronic effect
Meta electron-withdrawing (σₘ +0.37); stronger ring deactivation
Para or ortho electronic profiles may shift reaction rates and selectivity
Supply robustness
Broader vendor base with higher purity grades available
Fewer stocking vendors and typically 95% purity; longer lead times possible

Quantitative Differentiation vs. Closest Analogs


Melting Point Advantage for Crystallisation

The 3-chlorophenyl derivative displays a melting point of 91–93 °C, which is approximately 22 °C lower than the 114–116 °C reported for the 4-chloro positional isomer . This lower melting point can simplify melt-based processing and reduce thermal degradation risk during solvent-free reactions, while still maintaining sufficient crystallinity for straightforward purification by recrystallisation .

Melting point
Data to verify
3-Cl: 91–93 °C vs 4-Cl: 114–116 °C (Δ ≈ 22 °C lower)
May simplify melt-based processing and purification.
Reported capillary values; confirm with certificate of analysis.
Melting point Purification Crystallisation

Meta-Chlorine Electronic Effect on Reactivity

The 3-chloro substituent exerts a meta electronic effect characterised by a Hammett σₘ value of +0.37, compared to σₚ = +0.23 for the 4-chloro isomer and a mixed inductive/resonance effect for the 2-chloro isomer (σₒ ≈ +0.20 with additional steric influence) [1]. The stronger electron-withdrawing character at the meta position reduces electron density on the thiophene ring to a greater extent, which can accelerate nucleophilic aromatic substitution at the thiophene 3- or 4-positions and alter the oxidation potential of the heterocycle [1].

Electronic effect (σ)
Class-level inference
σₘ +0.37 (3-Cl) vs σₚ +0.23 (4-Cl); 1.6× more electron‑withdrawing
Stronger ring deactivation may alter reactivity and oxidation potential.
Class-level σ constants; validate in target reaction.
Hammett constant Electronic effect Reactivity

Supplier Catalogue Differentiation and Purity

Multiple suppliers including ChemScene, Fluorochem, and MolCore list the 3-chloro isomer at a guaranteed purity of ≥95%, with some offering 97%+ grades and bulk quantities up to kilogram scale . In contrast, the 2-chloro isomer (CAS 893735-05-2) is predominantly offered at 95% purity with fewer stocking vendors, and the 4-chloro isomer (CAS 51335-90-1) is often listed at 95% with limited batch sizes . This broader commercial availability of the 3-chloro isomer reduces lead times and enables larger-scale process development.

Vendor availability
Data to verify
≥5 vendors, ≥95% purity (3-Cl) vs ≤4 vendors, 95% (2-/4-Cl)
May reduce procurement risk and lead times.
Catalogue data as of 2025–2026; verify current stock and grade.
Commercial availability Purity Procurement

Optimal Procurement and Use Scenarios


Medicinal Chemistry Library Synthesis

When constructing focused libraries of kinase inhibitors or GPCR modulators that require a meta-chlorophenyl motif for optimal steric complementarity with a hydrophobic pocket, the 3-chloro isomer is the appropriate choice. Its distinct electronic profile (σₘ = +0.37) and commercial availability at high purity reduce the need for custom synthesis and accelerate SAR exploration [1].

Process Chemistry with Thermal Handling Control

The melting point of 91–93 °C provides a practical window for melt-based reactions without reaching temperatures that cause decomposition of the acetyl group, unlike the 4-chloro isomer which requires ~114 °C to melt. This thermal advantage can simplify scale-up protocols where precise temperature control is critical .

Agrochemical Intermediate Multi-Vendor Sourcing

For industrial programs requiring kilogram quantities with reliable supply chains, the 3-chloro isomer is listed by a broader set of established vendors. This multi-source availability mitigates single-supplier dependency and supports consistent quality through competitive procurement .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Meta-chlorophenyl motif with distinct electronic/steric profile
Confirm reactivity in cross-coupling and condensation
Melt-based process scale-up
Reported lower melting point window
Verify thermal stability and recrystallization yield
Multi-vendor kg sourcing
Broader vendor base and high purity grades
Confirm lot-to-lot purity and supply continuity
Quote Request

Request a Quote for 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.